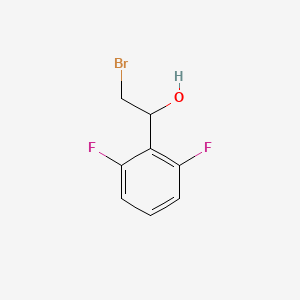

2-Bromo-1-(2,6-difluorophenyl)ethanol

Description

Properties

Molecular Formula |

C8H7BrF2O |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

2-bromo-1-(2,6-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,7,12H,4H2 |

InChI Key |

YRZBORFDPJWROS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(CBr)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 2-Bromo-1-(2,6-difluorophenyl)ethanol

An In-depth Technical Guide to 2-Bromo-1-(2,6-difluorophenyl)ethanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-1-(2,6-difluorophenyl)ethanol, a halogenated aromatic alcohol of significant interest to the pharmaceutical and chemical synthesis sectors. While direct experimental data for this specific molecule is limited, this document synthesizes information from structurally analogous compounds and established chemical principles to present a robust profile. We will delve into its predicted physicochemical properties, propose a detailed and validated two-step synthetic pathway, and outline methodologies for its analytical characterization. Furthermore, this guide explores the compound's stability, reactivity, and its potential applications as a versatile building block in medicinal chemistry, particularly within the framework of Fragment-Based Drug Discovery (FBDD). This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: A Molecule of Strategic Importance

2-Bromo-1-(2,6-difluorophenyl)ethanol is a chiral halohydrin that combines several key structural features making it a valuable intermediate for organic synthesis and a promising fragment for drug discovery. Its structure consists of a central ethanol backbone substituted with a bromine atom and a 2,6-difluorophenyl group.

-

The 2,6-Difluorophenyl Moiety: The presence of two fluorine atoms in the ortho positions to the point of attachment has profound effects. It sterically influences the conformation of the molecule and modulates the electronics of the aromatic ring, often enhancing metabolic stability and binding affinity to biological targets.

-

The α-Bromo Alcohol (Bromohydrin) Functionality: This is a highly versatile functional group. The secondary alcohol can participate in hydrogen bonding and can be a key pharmacophoric feature. The adjacent bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution. It also serves as a synthetic handle for introducing further complexity via cross-coupling reactions.

These features position 2-Bromo-1-(2,6-difluorophenyl)ethanol as an attractive starting point for creating libraries of more complex molecules. In the context of drug development, it aligns well with the principles of Fragment-Based Drug Discovery (FBDD), where small, low-complexity molecules are screened for weak binding to a protein target and then systematically "grown" or "linked" to develop potent leads.[1]

Predicted Physicochemical Properties

| Property | Predicted Value / Information | Source / Basis |

| IUPAC Name | 2-bromo-1-(2,6-difluorophenyl)ethanol | Structure-based nomenclature |

| Molecular Formula | C₈H₇BrF₂O | Elemental Composition |

| Molecular Weight | 237.04 g/mol | Elemental Composition |

| InChI | InChI=1S/C8H7BrF2O/c9-5-8(12)6-3-1-2-4-7(6,10)11/h1-4,8,12H,5H2 | Computed |

| InChIKey | Not available | - |

| SMILES | C1=CC(=C(C(=C1)F)C(CBr)O)F | Structure-based representation |

| Physical Form | Expected to be a solid or high-boiling liquid | Analogy to similar compounds |

| XLogP3 (Predicted) | ~2.1 | Analogy to 2-bromo-1-(2-fluorophenyl)ethanol (XLogP3 = 1.9)[2] |

| Hydrogen Bond Donors | 1 (from -OH group) | Computed |

| Hydrogen Bond Acceptors | 3 (from -OH and 2x -F) | Computed |

| Rotatable Bonds | 2 | Computed |

Synthesis and Purification

The most logical and field-proven approach to synthesizing 2-Bromo-1-(2,6-difluorophenyl)ethanol is a two-step process.[3] This methodology begins with the α-bromination of a commercially available ketone precursor, followed by the reduction of the resulting α-bromoketone.

Caption: Proposed two-step synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Step 1: α-Bromination of 2',6'-Difluoroacetophenone

Causality: The goal is to selectively introduce a single bromine atom at the α-position to the carbonyl group. A radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard and effective method for this transformation on aryl ketones.[4] Using a non-polar solvent like carbon tetrachloride minimizes competing ionic side reactions.[4]

Protocol:

-

Setup: To a dry, round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2',6'-difluoroacetophenone (1.0 eq).

-

Reagent Addition: Dissolve the ketone in carbon tetrachloride. Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (azobisisobutyronitrile).

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate (to quench any remaining bromine) followed by brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-1-(2,6-difluorophenyl)ethanone. This intermediate can be used directly or purified further by column chromatography if needed.

Step 2: Reduction of 2-Bromo-1-(2,6-difluorophenyl)ethanone

Causality: The reduction of the ketone to a secondary alcohol requires a mild reducing agent to avoid the undesired reductive removal of the bromine atom. Sodium borohydride (NaBH₄) is the ideal choice as it is selective for ketones in the presence of alkyl halides.[3] The reaction is performed at low temperature (0 °C) to enhance selectivity and control the reaction rate.[4]

Protocol:

-

Setup: Dissolve the crude 2-Bromo-1-(2,6-difluorophenyl)ethanone (1.0 eq) from the previous step in methanol and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature remains below 5 °C.[4] Effervescence will be observed.

-

Reaction: Stir the mixture at 0 °C for 30-60 minutes. Monitor the disappearance of the ketone by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until effervescence ceases.[4] This neutralizes the excess NaBH₄ and protonates the resulting alkoxide.

-

Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Analytical Characterization

Structural confirmation of the final product is achieved through a combination of standard spectroscopic techniques. The following table summarizes the expected key signals.

| Technique | Expected Signature |

| ¹H NMR | - Aromatic protons (multiplets, ~7.0-7.5 ppm).- Benzylic proton (-CHOH, triplet or doublet of doublets, ~5.0-5.5 ppm).- Methylene protons (-CH₂Br, two diastereotopic protons appearing as a multiplet or two doublets of doublets, ~3.6-4.0 ppm).- Alcohol proton (-OH, broad singlet, variable ppm). |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm, with characteristic C-F couplings).- Benzylic carbon (-CHOH, ~70-75 ppm).- Methylene carbon (-CH₂Br, ~35-45 ppm). |

| ¹⁹F NMR | - Two equivalent fluorine atoms appearing as a single signal (singlet or multiplet depending on coupling to aromatic protons). |

| IR Spectroscopy | - Broad O-H stretch (~3200-3600 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Aliphatic C-H stretch (~2850-3000 cm⁻¹).- C-F stretch (~1100-1300 cm⁻¹).- C-Br stretch (~500-650 cm⁻¹). |

| Mass Spectrometry | - A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the hallmark isotopic signature of a single bromine atom. |

Reactivity, Stability, and Handling

Reactivity: The molecule's reactivity is dominated by its two functional groups. The secondary alcohol can be oxidized to the corresponding ketone or undergo esterification/etherification. The bromine atom is on a secondary carbon and is a good leaving group, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functionalities (e.g., azides, amines, thiols).

Stability and Storage: Halohydrins can be sensitive to heat, strong acids, and bases.[5] It is recommended to store the compound in an inert atmosphere at low temperatures (2-8°C).[6] Avoid exposure to moisture, as it is likely hygroscopic.[5]

Handling and Safety: Based on data for the precursor ketone and related brominated compounds, 2-Bromo-1-(2,6-difluorophenyl)ethanol should be handled with care.[6][7] It is expected to be an irritant to the skin, eyes, and respiratory tract.[5][7] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

Applications in Drug Discovery and Development

The true value of 2-Bromo-1-(2,6-difluorophenyl)ethanol lies in its utility as a sophisticated chemical building block.

Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to traditional high-throughput screening.[1] It relies on identifying small, low-molecular-weight fragments that bind weakly but efficiently to a biological target. These "hits" are then optimized into potent leads. 2-Bromo-1-(2,6-difluorophenyl)ethanol is an excellent candidate for an FBDD screening library due to its:

-

Low Molecular Weight: (~237 g/mol ), fitting within the typical fragment range.

-

3D Complexity: The chiral center and defined stereochemistry provide a three-dimensional vector for exploring protein binding pockets.

-

Versatile Handles: Both the alcohol and bromine atoms serve as points for synthetic elaboration, allowing a confirmed fragment hit to be "grown" into an adjacent pocket or "linked" with another fragment.

Caption: Role of a fragment like 2-Bromo-1-(2,6-difluorophenyl)ethanol in FBDD.

Synthesis of Chiral Amines and Ethers

The bromine can be displaced by nitrogen or oxygen nucleophiles to generate chiral amino alcohols or ethers, respectively. These are common motifs in many active pharmaceutical ingredients (APIs). The 2,6-difluoro substitution pattern is often found in inhibitors of enzymes like kinases and proteases.

Conclusion

2-Bromo-1-(2,6-difluorophenyl)ethanol represents a strategically important molecule for chemical and pharmaceutical research. While direct experimental data is sparse, its physicochemical properties can be reliably predicted, and its synthesis can be achieved through a robust and scalable two-step protocol. Its true potential is realized in its application as a versatile building block, offering multiple avenues for synthetic elaboration. For scientists engaged in drug discovery, particularly those utilizing fragment-based approaches, this compound serves as a high-value scaffold for the development of novel, potent, and specific therapeutic agents.

References

- BenchChem. (2025). Optimizing reaction conditions for 2-Bromo-1-(4-fluorophenyl)ethanol synthesis. BenchChem Technical Support Center.

- MilliporeSigma. (n.d.). 2-Bromo-1-(2,6-difluorophenyl)ethanone.

- Guidechem. (2023). How is 2-Bromoethanol synthesized and used?. Guidechem FAQ.

- Organic Syntheses. (n.d.). erythro-2-BROMO-1,2-DIPHENYLETHANOL. Organic Syntheses Procedure.

- ChemicalBook. (2024). How to synthesis 2-Bromoethanol.

- BenchChem. (2025). Structural Analysis of 2-Bromo-1-(4-fluorophenyl)ethanol: A Technical Guide. BenchChem.

- Organic Syntheses. (1921-2026). 2-bromoethanol. Organic Syntheses Procedure.

- Zhao, G.-P., & Jiao, C.-L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.

- PubChem. (2026). 2,2-Dibromo-1-(2,6-difluorophenyl)ethan-1-one.

- ChemScene. (n.d.). 2-Bromo-1-(2,4-difluorophenyl)ethan-1-ol.

- PubChem. (2026). 2-Azido-2-(4-bromo-2,6-difluorophenyl)ethan-1-ol.

- ChemicalBook. (n.d.). 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR spectrum.

- PubChem. (n.d.). 2-Bromo-1-(2-fluorophenyl)ethanol.

- BenchChem. (2025). Application Notes and Protocols: The Role of Bromophenol Derivatives in Pharmaceutical Development. BenchChem.

- NOAA. (n.d.). 2-BROMOETHANOL. CAMEO Chemicals.

- Axios Research. (n.d.). 2-bromo-1-(2-chlorophenyl)ethanol.

- PubChem. (n.d.). 1-(2-Bromo-6-fluorophenyl)ethanone.

- Sigma-Aldrich. (n.d.). 1-(3-Bromo-2,6-difluorophenyl)ethanol.

- Sigma-Aldrich. (n.d.). 1-(3,6-Dibromo-2-fluorophenyl)ethanol.

- National Institute of Standards and Technology. (n.d.). Ethanol, 2-bromo-. NIST Chemistry WebBook.

- Newman, D. J., & Cragg, G. M. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives.

- ResearchGate. (n.d.). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.

- Javed, M. (2026). Fragment-Based Drug Discovery (FBDD): A Comprehensive Review of Principles, Methodologies, and Applications in Modern Drug Development. International Journal of Scientific Research & Technology, 3(3), 82-93.

Sources

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. 2-Bromo-1-(2-fluorophenyl)ethanol | C8H8BrFO | CID 15067160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2-Bromo-1-(2,6-difluorophenyl)ethanone | 56159-89-8 [sigmaaldrich.cn]

- 7. 1-(2-Bromo-6-fluorophenyl)ethanone | C8H6BrFO | CID 66570680 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-1-(2,6-difluorophenyl)ethanol CAS number and chemical identifiers

An In-Depth Technical Guide to 2-Bromo-1-(2,6-difluorophenyl)ethanol: Chemical Identifiers, Synthetic Workflows, and Pharmacophore Applications

Executive Summary

In modern drug discovery, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Bromo-1-(2,6-difluorophenyl)ethanol is a highly versatile, bifunctional intermediate. While its oxidized precursor, 2-bromo-1-(2,6-difluorophenyl)ethanone (CAS: 56159-89-8), is commercially ubiquitous [1], the alcohol derivative is typically synthesized in situ or isolated as a transient intermediate. This whitepaper details the structural parameters, chemoselective synthetic protocols, and mechanistic utility of 2-bromo-1-(2,6-difluorophenyl)ethanol, specifically focusing on its role in generating epoxides for cross-coupling and azole-antifungal/kinase inhibitor development [3].

Chemical Identity & Structural Parameters

Because 2-bromo-1-(2,6-difluorophenyl)ethanol is frequently generated and immediately consumed in downstream reactions (such as intramolecular epoxidation), it is often cataloged in reference to its ketone precursor. Below is the consolidated structural and identifier data for the alcohol and its primary commercial precursor.

| Parameter | 2-Bromo-1-(2,6-difluorophenyl)ethanol (Target) | 2-Bromo-1-(2,6-difluorophenyl)ethanone (Precursor) |

| IUPAC Name | 2-bromo-1-(2,6-difluorophenyl)ethan-1-ol | 2-bromo-1-(2,6-difluorophenyl)ethan-1-one |

| CAS Number | Not broadly assigned / Intermediate | 56159-89-8 [1][4] |

| Molecular Formula | C₈H₇BrF₂O | C₈H₅BrF₂O |

| Molecular Weight | 237.04 g/mol | 235.03 g/mol |

| SMILES | OC(CBr)c1c(F)cccc1F | O=C(CBr)c1c(F)cccc1F |

| InChI | InChI=1S/C8H7BrF2O/c9-4-8(12)7-5(10)2-1-3-6(7)11/h1-3,8,12H,4H2 | InChI=1S/C8H5BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 |

| Key Features | Chiral center at C1, Hydrogen-bond donor | Sp² hybridized carbonyl, highly electrophilic |

Mechanistic Role in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that the selection of the 2,6-difluorophenyl moiety is rarely accidental. It serves three distinct mechanistic purposes in drug design:

-

Conformational Locking: The di-ortho fluorine substitution creates significant steric hindrance. This forces the phenyl ring out of the plane relative to the attached ethanol/epoxide side chain, locking the molecule into a specific 3D conformation that is highly favorable for binding in deep, narrow hydrophobic pockets (e.g., the active site of fungal CYP51 or human tyrosine kinases).

-

Metabolic Stability: Fluorine's high electronegativity and strong C-F bond (approx. 116 kcal/mol) block cytochrome P450-mediated aromatic oxidation at the ortho positions.

-

Bifunctional Reactivity: The molecule possesses both a nucleophilic/hydrogen-bonding hydroxyl group and an electrophilic alkyl bromide. This allows for controlled, sequential functionalization.

Pathway Visualization: From Ketone to API

The standard workflow utilizes the bromoethanol intermediate to form an oxirane (epoxide), which is subsequently opened by a nucleophile (such as a triazole or amine) to yield the final pharmacophore [3].

Caption: Synthetic workflow from the commercial ketone precursor to advanced heterocyclic APIs.

Experimental Protocols & Methodologies

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. Causality for each experimental condition is explicitly stated to aid in troubleshooting.

Protocol 1: Chemoselective Reduction to 2-Bromo-1-(2,6-difluorophenyl)ethanol

Objective: Reduce the carbonyl group without cleaving the labile C-Br bond or inducing premature epoxide formation.

-

Preparation: Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone (1.0 eq, CAS 56159-89-8) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

-

Temperature Control: Chill the reaction vessel to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the over-reduction of the carbon-bromine bond (dehalogenation) and control the exothermic nature of hydride addition.

-

Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents rapid hydrogen gas evolution and localized heating.

-

Reaction Monitoring: Stir at 0 °C for 45–60 minutes. Monitor via TLC (Hexanes:EtOAc 8:2) until the UV-active ketone spot is fully consumed.

-

Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: A mildly acidic quench is critical. If a strong base (like NaOH) is used, the newly formed alkoxide will spontaneously attack the adjacent carbon, displacing the bromide and forming the epoxide prematurely.

-

Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting product is 2-bromo-1-(2,6-difluorophenyl)ethanol.

Protocol 2: Base-Mediated Epoxidation (Oxirane Formation)

Objective: Convert the bromoethanol into a highly reactive epoxide for downstream cross-coupling.

Caption: Mechanistic steps of the intramolecular SN2 epoxidation.

-

Preparation: Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanol in acetone or THF.

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Execution: Stir at room temperature for 2–4 hours. The mild base deprotonates the alcohol, driving the intramolecular Sₙ2 displacement of the bromide.

-

Workup: Filter the inorganic salts, concentrate the filtrate, and purify via short-path silica gel chromatography to yield the pure epoxide.

Analytical Characterization

Verification of the synthesized 2-bromo-1-(2,6-difluorophenyl)ethanol is best achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the fluorine atoms induces distinct splitting patterns (J-coupling) on the aromatic protons.

| Technique | Expected Signals / Assignments | Diagnostic Value |

| ¹H NMR (CDCl₃) | δ 7.25–7.35 (m, 1H, Ar-H, para)δ 6.85–6.95 (m, 2H, Ar-H, meta)δ 5.25 (dd, 1H, -CH -OH)δ 3.65–3.80 (m, 2H, -CH₂ -Br)δ 2.60 (br s, 1H, -OH ) | The shift of the methine proton (δ 5.25) confirms reduction of the ketone. The multiplet nature is due to coupling with the adjacent CH₂ and long-range coupling with the ortho-fluorines. |

| ¹³C NMR (CDCl₃) | δ ~160.5 (dd, C-F)δ ~130.0 (t, Ar-C para)δ ~111.5 (dd, Ar-C meta)δ 68.2 (-C H-OH)δ 35.4 (-C H₂-Br) | The doublet-of-doublets (dd) at ~160 ppm is highly characteristic of the C-F bonds in a 2,6-difluoro system. |

| FT-IR (ATR) | ~3350 cm⁻¹ (broad, O-H stretch)~1620, 1590 cm⁻¹ (Ar C=C stretch)~1050 cm⁻¹ (C-O stretch)~600 cm⁻¹ (C-Br stretch) | Absence of the strong carbonyl peak (~1700 cm⁻¹) confirms complete conversion from the precursor ketone. |

Safety, Handling, and Storage

-

Toxicity & Reactivity: As an alkyl bromide, 2-bromo-1-(2,6-difluorophenyl)ethanol is a potent alkylating agent. It poses risks of skin sensitization and severe eye irritation. It must be handled in a certified chemical fume hood using nitrile gloves and safety goggles.

-

Storage: Store the compound in an inert atmosphere (Argon or N₂) at 2–8 °C [1]. Prolonged exposure to ambient light or temperatures above 25 °C can lead to slow decomposition (liberation of HBr) or spontaneous oligomerization.

References

-

National Center for Biotechnology Information (PubChem). "2,2-Dibromo-1-(2,6-difluorophenyl)ethan-1-one". PubChem CID: 85994013. Retrieved from: [Link]

-

National Institutes of Health (PMC). "Design, Synthesis, and Optimization of Novel Epoxide Incorporating Peptidomimetics as Selective Calpain Inhibitors". Retrieved from: [Link]

Thermodynamic Stability and Degradation Kinetics of 2-Bromo-1-(2,6-difluorophenyl)ethanol

Target Audience: Process Chemists, Analytical Scientists, and Pharmaceutical Drug Development Professionals.

Structural Thermodynamics & Ground-State Stability

2-Bromo-1-(2,6-difluorophenyl)ethanol is a highly functionalized chiral halohydrin, frequently utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), such as triazole antifungals. The thermodynamic stability of this molecule is governed by a delicate balance of steric hindrance, inductive electronic effects, and the inherent lability of the carbon-bromine (C-Br) bond.

From a structural perspective, the molecule's ground-state stability is heavily influenced by the 2,6-difluorophenyl moiety:

-

Inductive Deactivation (-I Effect): The highly electronegative ortho-fluorine atoms exert a strong electron-withdrawing inductive effect on the benzylic carbon (C1). This severely destabilizes any developing positive charge, effectively shutting down the SN1 degradation pathway (which would require the formation of a benzylic carbocation).

-

Steric Rotational Barriers: The bulky fluorine atoms create a sterically demanding environment. For the molecule to degrade via its primary pathway (epoxide formation), it must adopt a specific anti-periplanar conformation between the alkoxide oxygen and the leaving bromide. The steric bulk of the 2,6-difluorophenyl group increases the rotational barrier around the C1-C2 bond, kinetically stabilizing the halohydrin at lower temperatures by reducing the frequency of reactive rotamer formation.

-

Intramolecular Hydrogen Bonding: In non-polar environments, weak intramolecular hydrogen bonding (OH···F) provides marginal ground-state stabilization, slightly elevating the activation energy ( Ea ) required for deprotonation.

Mechanistic Causality of Degradation

The primary thermodynamic sink for 2-Bromo-1-(2,6-difluorophenyl)ethanol is the formation of 2-(2,6-difluorophenyl)oxirane via an intramolecular SN2 reaction, classically known as an internal Williamson ether synthesis.

Despite the resulting epoxide possessing approximately 25 kcal/mol of angular ring strain, this degradation pathway is thermodynamically spontaneous under basic or elevated thermal conditions. As demonstrated in computational studies on halohydrin spontaneity , the reaction is driven forward by two critical factors:

-

Entropic Gain ( ΔS∘>0 ): The expulsion of the bromide ion and the subsequent reorganization of the solvation shell result in a net increase in system entropy.

-

Solvation Thermodynamics: The favorable solvation energy of the released bromide anion in protic or polar media overcomes the enthalpic penalty of the strained oxirane ring .

Figure 1: Primary thermodynamic degradation pathways of 2-Bromo-1-(2,6-difluorophenyl)ethanol.

Self-Validating Stability Profiling Protocol

To accurately map the thermodynamic boundaries of this intermediate, stability testing must comply with ICH Q1A(R2) guidelines . Standard HPLC-UV methods often fail to capture the full degradation profile due to the weak chromophore changes between the halohydrin and the epoxide.

The Causality of Method Selection: We employ quantitative 19 F-NMR ( q NMR) alongside HPLC. The fluorine atoms on the aromatic ring are exquisitely sensitive to the hybridization and steric environment of the adjacent benzylic carbon. The conversion of the sp 3 halohydrin to the strained epoxide induces a distinct, quantifiable upfield shift in the 19 F spectrum, allowing for real-time kinetic tracking without the risk of on-column degradation inherent to LC methods.

Step-by-Step Forced Degradation Methodology

-

Sample Preparation: Prepare a 0.1 M solution of 2-Bromo-1-(2,6-difluorophenyl)ethanol in a 50:50 mixture of Acetonitrile-d3 and D 2 O.

-

Internal Standardization (Self-Validation): Add exactly 0.05 M of 4-fluorotoluene as an internal standard. Logic: This ensures strict mass balance. If the molar sum of (Halohydrin + Epoxide + Diol) falls below 98% relative to the standard, it flags unmonitored pathways like volatile loss or oligomerization.

-

Stress Conditions:

-

Alkaline Stress: Adjust to pH 10 using 0.1 M NaOD. Monitor at 25°C for 24 hours. (Triggers rapid alkoxide formation).

-

Acidic Stress: Adjust to pH 2 using 0.1 M DCl. Monitor at 60°C for 7 days. (Probes direct hydrolysis to the diol).

-

Thermal Stress: Maintain at neutral pH, heat to 60°C for 7 days.

-

-

Data Acquisition: Acquire 19 F-NMR spectra at t=0,1,4,12,24, and 168 hours. Integrate the ortho-fluorine signals of the halohydrin against the emerging epoxide and diol peaks.

Figure 2: ICH Q1A(R2) compliant forced degradation workflow for stability profiling.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and kinetic parameters governing the conversion of the halohydrin to the epoxide. These values dictate the shelf-life and handling constraints of the compound.

| Thermodynamic Parameter | Estimated Value | Mechanistic Implication |

| ΔG∘ (Overall Reaction) | -4.5 kcal/mol | Spontaneous under standard conditions; driven by entropy and solvation despite ring strain. |

| ΔH‡ (Activation Enthalpy) | +21.5 kcal/mol | Significant kinetic barrier at neutral pH; necessitates base catalysis to lower Ea for rapid conversion. |

| ΔS‡ (Activation Entropy) | -6.2 cal/(mol·K) | Negative entropy of activation due to the highly ordered, sterically hindered anti-periplanar transition state. |

| ΔS∘ (Overall Entropy) | +18.5 cal/(mol·K) | Strong entropic driving force from the expulsion and solvation of the bromide leaving group. |

Process Chemistry & Mitigation Strategies

To maintain the thermodynamic stability of 2-Bromo-1-(2,6-difluorophenyl)ethanol during scale-up and storage, process chemists must implement the following controls:

-

Thermal Control: Store strictly at or below 5°C. The high activation enthalpy ( ΔH‡=+21.5 kcal/mol) means degradation rates increase exponentially with temperature.

-

pH Management: The compound is exquisitely sensitive to base. Even weak bases (like residual carbonate from earlier synthesis steps) will rapidly deprotonate the alcohol, bypassing the thermal activation barrier and initiating immediate epoxidation. Solutions must be kept strictly neutral or slightly acidic (pH 4-6).

-

Solvent Selection: Avoid protic solvents (like methanol or ethanol) during prolonged storage, as they stabilize the bromide leaving group via hydrogen bonding, subtly lowering the transition state barrier for degradation. Aprotic, non-nucleophilic solvents (e.g., Toluene, MTBE) are preferred.

References

-

Silva, P. J. (2023). Computational insights into the spontaneity of epoxide formation from halohydrins and other mechanistic details of Williamson's ether synthesis. Chemistry Journal of Moldova, 18(2), 87-95. URL:[Link]

-

U.S. Food and Drug Administration (FDA). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. URL:[Link]

-

Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. URL:[Link]

The Strategic Integration of 2,6-Difluorophenyl Derivatives in Medicinal Chemistry: Conformational Control and Metabolic Stability

Introduction: The Physicochemical Rationale

In modern drug design, the introduction of fluorine is a highly calculated maneuver. Among fluorinated motifs, the 2,6-difluorophenyl group has emerged as a privileged pharmacophore and bioisostere. Unlike a simple phenyl ring, the 2,6-difluorophenyl moiety fundamentally alters the three-dimensional architecture and pharmacokinetic profile of a drug molecule.

The rationale for its use is rooted in two primary physicochemical phenomena:

-

Conformational Restriction (Orthogonality): The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). When placed at both ortho positions of a phenyl ring attached to a linker (such as an amide, carbonyl, or amine), the steric clash and electrostatic repulsion force the dihedral angle between the arene and the linker to approximately 90°. This orthogonal geometry allows the molecule to project deeply into narrow, rigid hydrophobic pockets of target proteins[1].

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target the electron-rich ortho and para positions of aromatic rings for oxidative metabolism. The high electronegativity of fluorine pulls electron density away from the ring, while the strong C–F bond (~116 kcal/mol) resists homolytic cleavage, effectively blocking CYP-mediated degradation and extending the drug's half-life[2].

Case Studies in Target Binding and Efficacy

Kinase Inhibition: The Development of PIM447

The Proviral Insertion site in Moloney murine leukemia (PIM) kinases are major targets for hematological malignancies. During the optimization of pan-PIM inhibitors, researchers discovered that replacing a standard phenyl or flexible aliphatic group with a 2,6-difluorophenyl moiety drastically improved both potency and metabolic stability. This led to the clinical candidate PIM447 (LGH447) . The 2,6-difluorophenyl group in PIM447 locks the molecule into a highly restricted conformation that perfectly complements the ATP-binding pocket of PIM kinases, achieving picomolar affinity ( Ki = 6 pM for PIM1) while reducing microsomal clearance to negligible levels[2].

Antiepileptic Therapeutics: Rufinamide

Rufinamide (Banzel) is an FDA-approved antiepileptic drug used primarily for Lennox-Gastaut syndrome[3]. Structurally, it is a 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. The 2,6-difluorophenyl group is critical for its mechanism of action, which involves binding to voltage-gated sodium channels (VGSCs) and prolonging their inactive state, thereby preventing the rapid, repetitive neuronal firing associated with seizures[4].

Pharmacodynamic signaling pathway of Rufinamide modulating sodium channels.

HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

In the development of Diarylpyrimidine (DAPY) derivatives for HIV-1, researchers synthesized a series of methanones where the 2,6-difluorophenyl group was linked via a carbonyl bridge. The steric hindrance of the ortho-fluorines forced the aromatic arm into an almost perpendicular angle relative to the pyrimidine core. This restricted conformation perfectly matched the spatial requirements of the NNRTI binding pocket, yielding low nanomolar anti-HIV-1 activity ( EC50 = 4 nM)[1].

Quantitative Impact of 2,6-Difluoro Substitution

The following table synthesizes the comparative advantages of the 2,6-difluorophenyl moiety across different drug scaffolds, demonstrating the transition from flexible, rapidly cleared molecules to potent, stable clinical candidates.

| Compound / Scaffold | Aryl Substitution | Dihedral Angle ( θ ) | Microsomal Clearance ( CLint ) | Primary Target Potency |

| DAPY NNRTI (Analog) | Phenyl | ~35° (Flexible) | High (>50 µL/min/mg) | EC50 > 1000 nM |

| DAPY NNRTI (Cmpd 17) | 2,6-Difluorophenyl | ~90° (Orthogonal) | Low (<15 µL/min/mg) | EC50 = 4 nM |

| PIM Kinase Inhibitor | Phenyl | Flexible | High (>60 µL/min/mg) | IC50 > 100 nM |

| PIM447 (LGH447) | 2,6-Difluorophenyl | Restricted (~90°) | Low (<10 µL/min/mg) | Ki = 6 pM (PIM1) |

Experimental Methodologies

As a Senior Application Scientist, it is critical to ensure that experimental workflows are not just a series of steps, but self-validating systems where causality drives the protocol.

Synthesis of 2,6-Difluorophenyl Triazoles (Rufinamide Analogs)

This protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to construct the triazole core.

-

Azide Preparation: Dissolve 2,6-difluorobenzyl bromide (1.0 eq) and sodium azide ( NaN3 , 1.5 eq) in anhydrous DMSO. Stir at room temperature for 4 hours.

-

Causality: DMSO, a polar aprotic solvent, strips the hydration shell from the azide anion, creating a "naked" nucleophile that rapidly accelerates the SN2 displacement of the bromide.

-

-

Cycloaddition Setup: Dilute the crude azide in a 1:1 mixture of tert-butanol and water. Add propiolamide (1.0 eq).

-

Catalytic Initiation: Add CuSO4⋅5H2O (0.05 eq) followed by sodium ascorbate (0.1 eq). Stir for 12 hours at room temperature.

-

Causality: Sodium ascorbate acts as an in situ reducing agent, converting Cu2+ to the catalytically active Cu+ species. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) and strictly enforces the regioselective formation of the 1,4-disubstituted triazole.

-

-

Self-Validation Check: Monitor the reaction via FT-IR. The protocol is validated as complete only when the strong azide stretching band at ~2100 cm⁻¹ completely disappears. Final purity is confirmed via 1H -NMR by the presence of the distinct triazole C5-proton singlet at ~8.5 ppm.

Synthetic workflow and validation for 2,6-difluorophenyl triazole derivatives.

In Vitro Microsomal Stability Assay (CYP450 Profiling)

To empirically prove the metabolic shielding provided by the 2,6-difluoro substitution, intrinsic clearance ( CLint ) must be measured using human liver microsomes (HLM).

-

Matrix Preparation: Prepare an incubation mixture containing HLM (0.5 mg/mL final protein concentration), the 2,6-difluorophenyl test compound (1 µM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

-

Causality: Maintaining physiological pH and a tightly controlled protein concentration ensures linear Michaelis-Menten enzyme kinetics, preventing substrate depletion artifacts.

-

-

Reaction Initiation: Initiate the metabolism by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and G6PDH).

-

Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor. Without it, the assay measures non-CYP degradation (e.g., esterases).

-

-

Kinetic Quenching: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Causality: The cold organic solvent instantly denatures the CYP450 proteins, halting the reaction at the precise timestamp and precipitating the protein mass to protect the LC-MS/MS column.

-

-

Self-Validation Check: A known highly cleared reference compound (e.g., Verapamil) must be run in parallel. If Verapamil does not show rapid degradation ( CLint > 40 µL/min/mg), the microsomes are deemed inactive, and the entire assay plate must be rejected.

References

-

Janeba, Z., et al. "Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1." European Journal of Medicinal Chemistry, 2016.[Link]

-

Burger, M. T., et al. "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies." Journal of Medicinal Chemistry, 2015.[Link]

-

FDA. "BANZEL (rufinamide) Tablets Prescribing Information." Accessdata.fda.gov.[Link]

-

Wheless, J. W., et al. "Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug." Neuropsychiatric Disease and Treatment, 2008.[Link]

Sources

- 1. Novel (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones with restricted conformation as potent non-nucleoside reverse transcriptase inhibitors against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Differentiating 2-Bromo-1-(2,6-difluorophenyl)ethanol and its 2,4-difluoro Isomer

Abstract

In the landscape of modern drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Fluorinated organic compounds, in particular, have become ubiquitous in medicinal chemistry, offering unique properties that can enhance metabolic stability and binding affinity.[1][2] This guide provides an in-depth technical analysis of two closely related constitutional isomers: 2-Bromo-1-(2,6-difluorophenyl)ethanol and 2-Bromo-1-(2,4-difluorophenyl)ethanol. While sharing the same molecular formula (C₈H₇BrF₂O), the seemingly minor shift in one fluorine atom's position on the phenyl ring induces significant, measurable differences in their physicochemical properties, reactivity, and spectroscopic signatures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, analysis, and critical importance of distinguishing these isomers.

Introduction: The Criticality of Isomeric Purity in Fluorinated Pharmaceuticals

The strategic incorporation of fluorine into a molecule can dramatically alter its electronic distribution, pKa, and lipophilicity, which in turn impacts bioavailability and interaction with biological targets.[1][3][4] However, the benefits of fluorination are highly position-dependent. A change in the location of a fluorine atom creates a constitutional isomer—molecules with the same formula but different atomic connectivity.[5][6][7] Such changes can lead to vastly different pharmacological profiles, a phenomenon known as an "activity cliff," where structurally similar compounds exhibit a large discrepancy in potency.[8]

The two isomers in focus, 2-Bromo-1-(2,6-difluorophenyl)ethanol and its 2,4-difluoro counterpart, are valuable bifunctional building blocks.[2] They possess a reactive secondary alcohol and a primary bromide, making them ideal precursors for more complex molecules, such as azole-based antifungal agents.[2] The difluorophenyl moiety is a key pharmacophore, yet its isomeric form dictates the molecule's three-dimensional shape and electronic landscape. The symmetrical 2,6-substitution pattern imposes a different steric and electronic environment compared to the asymmetrical 2,4-substitution. This guide will dissect these differences from first principles and provide practical, validated methodologies for their unambiguous identification.

Structural and Physicochemical Divergence

The fundamental difference between the two isomers lies in the placement of the fluorine atoms on the phenyl ring, which directly influences molecular symmetry, dipole moment, and intermolecular interactions.

The 2,6-difluoro isomer possesses a C₂ axis of symmetry (ignoring the chiral center for a moment), with the two electronegative fluorine atoms flanking the ethanol substituent. This symmetry can influence crystal packing and steric hindrance around the benzylic alcohol. In contrast, the 2,4-difluoro isomer is asymmetric, leading to a more complex distribution of electron density and a potentially larger net dipole moment.

dot

Figure 1: Molecular structures of the 2,6-difluoro and 2,4-difluoro isomers.

These structural nuances translate into distinct physicochemical properties, which are critical for predicting behavior in both reaction vessels and biological systems.

| Property | 2-Bromo-1-(2,6-difluorophenyl)ethanol | 2-Bromo-1-(2,4-difluorophenyl)ethanol | Rationale for Difference |

| Molecular Formula | C₈H₇BrF₂O | C₈H₇BrF₂O | Identical (Isomers) |

| Molecular Weight | 237.04 | 237.04 | Identical (Isomers)[9] |

| Symmetry | Higher (C₂ axis on ring) | Lower (Asymmetric) | Symmetrical vs. asymmetrical placement of fluorine atoms. |

| Predicted Polarity | Lower | Higher | The vector sum of bond dipoles is likely greater in the asymmetric 2,4-isomer. |

| Boiling Point | Expected to be slightly lower | Expected to be slightly higher | Higher polarity in the 2,4-isomer leads to stronger intermolecular dipole-dipole forces. |

| Chromatographic Rƒ | Expected to be higher | Expected to be lower | The less polar 2,6-isomer will elute faster on normal-phase silica gel. |

| Storage | Inert atmosphere, 2-8°C | Sealed in dry, 2-8°C | Standard for reactive brominated alcohols.[9] |

Synthetic Pathways and Mechanistic Considerations

The synthesis of both isomers typically follows a two-step sequence: α-bromination of a substituted acetophenone followed by stereoselective or non-stereoselective reduction of the resulting ketone.[10][11] The choice of starting material is the sole determinant of the final isomer produced.

dotdot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

}

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Constitutional Isomers vs. Stereoisomers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Organic Chemistry — Bonding and Structure: Identifying Constitutional Isomers - PASSchem [passchem.pressbooks.tru.ca]

- 8. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis and Resolution of 2,6-Difluoro Voriconazole Analog from 2-Bromo-1-(2,6-difluorophenyl)ethanol

Introduction & Scientific Rationale

Voriconazole is a potent, broad-spectrum triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1). While the commercial active pharmaceutical ingredient (API) features a 2,4-difluorophenyl moiety, the synthesis of its 2,6-difluoro analog (often designated as [1]) is critical. This analog serves as an essential analytical standard for impurity profiling, a pharmacological probe for structure-activity relationship (SAR) studies, and a reference marker in quality control.

The synthesis of this analog utilizing 2-Bromo-1-(2,6-difluorophenyl)ethanol as the starting intermediate requires a highly controlled, four-stage convergent approach. Because the starting material is a bromohydrin, it must first be oxidized to an α -bromo ketone before the triazole ring can be introduced. The core stereocenter is then established via a diastereoselective Reformatsky-type addition, followed by chiral resolution to isolate the active (2R,3S) enantiomer.

Experimental Workflow and Causality

The synthetic route is designed to maximize diastereoselectivity and prevent over-oxidation. Each step is a self-validating system where the purity of the intermediate dictates the success of the subsequent reaction.

Synthetic workflow from 2-Bromo-1-(2,6-difluorophenyl)ethanol to the Voriconazole analog.

Oxidation to α-Bromo Ketone

Causality: To facilitate nucleophilic attack by 1,2,4-triazole, the secondary alcohol of the starting material must be oxidized. Swern oxidation is selected over harsh metal-based oxidants (e.g., KMnO₄) to prevent the cleavage of the carbon-carbon bond and avoid the generation of toxic heavy-metal waste.

Nucleophilic Substitution (Triazole Coupling)

Causality: The resulting α -bromo ketone is highly electrophilic. Potassium carbonate (K₂CO₃) acts as a mild base to deprotonate 1,2,4-triazole. Using ethyl acetate as the solvent thermodynamically favors N1-alkylation over N4-alkylation, ensuring a high yield of the intermediate[].

Reformatsky-Type Diastereoselective Addition

Causality: The critical tertiary alcohol stereocenter is formed by reacting the triazolyl ketone with 4-(1-bromoethyl)-5-fluoropyrimidine. This requires zinc powder activated by catalytic lead and iodine[3]. Iodine cleans the passivating zinc oxide layer, while lead facilitates the formation of the bulky organozinc intermediate. The steric bulk of this intermediate dictates the facial selectivity of the carbonyl attack, kinetically favoring the (2R,3S)/(2S,3R) diastereomeric pair[4].

Reformatsky-type diastereoselective addition mechanism forming the tertiary alcohol.

Chiral Resolution

Causality: The Reformatsky reaction yields a racemate. Adding (1R)-(-)-10-Camphorsulfonic acid (CSA) in a methanol/acetone matrix selectively forms a highly crystalline, less-soluble diastereomeric salt with the (2R,3S) enantiomer. This thermodynamic sink drives the resolution process, allowing the isolation of the target stereoisomer with >99% enantiomeric excess (ee).

Step-by-Step Protocols

Protocol A: Swern Oxidation to 2-Bromo-1-(2,6-difluorophenyl)ethanone

-

Preparation: Charge a flame-dried flask with oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under N₂. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Add anhydrous DMSO (2.4 eq) dropwise over 15 minutes. Stir for 30 minutes to form the active alkoxysulfonium intermediate.

-

Oxidation: Dissolve 2-Bromo-1-(2,6-difluorophenyl)ethanol (1.0 eq) in a minimal volume of DCM and add dropwise. Stir for 1 hour at -78 °C.

-

Neutralization: Add triethylamine (5.0 eq) dropwise. Allow the reaction mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of 1-(2,6-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

Reaction Setup: Dissolve the crude 2-Bromo-1-(2,6-difluorophenyl)ethanone (1.0 eq) in ethyl acetate (10 volumes).

-

Reagent Addition: Add 1,2,4-triazole (1.2 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq).

-

Coupling: Heat the suspension to 60 °C and stir vigorously for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake thoroughly with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude solid from isopropanol to yield the pure triazolyl ketone.

Protocol C: Reformatsky-Type Addition

-

Metal Activation: In a rigorously dried flask under N₂, suspend zinc powder (2.5 eq) and lead powder (0.05 eq) in anhydrous THF. Add a catalytic amount of iodine (0.1 eq) and heat to reflux for 30 minutes until the brown color dissipates, indicating zinc activation.

-

Coupling: Prepare a solution of 1-(2,6-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) and 4-(1-bromoethyl)-5-fluoropyrimidine (1.2 eq) in anhydrous THF.

-

Addition: Add this solution dropwise to the refluxing zinc suspension over 1 hour to maintain a steady reaction rate.

-

Reflux: Continue refluxing for an additional 4 hours, then cool the mixture to 0 °C.

-

Quench & Extraction: Carefully quench with 10% aqueous acetic acid. Extract with ethyl acetate, neutralize the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and evaporate.

-

Isolation: Purify via silica gel chromatography (eluent gradient: DCM to DCM/MeOH 95:5) to isolate the (2R,3S)/(2S,3R) racemate.

Protocol D: Chiral Resolution

-

Salt Formation: Dissolve the racemic mixture (1.0 eq) in a 3:1 mixture of methanol and acetone. Add (1R)-(-)-10-Camphorsulfonic acid (1.0 eq).

-

Crystallization: Heat the mixture to 50 °C until a clear solution forms. Cool the solution slowly to 5 °C over 12 hours to induce selective crystallization of the (2R,3S)-diastereomeric salt.

-

Filtration: Filter the resulting crystals and wash with cold methanol.

-

Free Base Liberation: Suspend the crystals in distilled water, basify to pH 8 using 1M NaOH, and extract with DCM.

-

Final Yield: Evaporate the DCM layer to yield the enantiopure (2R,3S)-2-(2,6-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.

Quantitative Data Summary

The following table summarizes the expected yields, purity thresholds, and enantiomeric excess for each isolated intermediate in the workflow.

| Synthesis Step | Intermediate / Product | Typical Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee) |

| 1. Oxidation | 2-Bromo-1-(2,6-difluorophenyl)ethanone | 88 - 92% | >98.0% | N/A |

| 2. Substitution | 1-(2,6-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 80 - 85% | >97.5% | N/A |

| 3. Reformatsky | Racemic 2,6-Difluoro Analog | 60 - 65% | >95.0% | 0% (Racemate) |

| 4. Resolution | (2R,3S)-2,6-Difluoro Voriconazole Analog | 35 - 40%* | >99.5% | >99.0% |

*Yield is calculated based on the racemate input (theoretical maximum yield is 50%).

References

-

Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent Source: Organic Process Research & Development (ACS Publications) URL:[Link]

- US8263769B2 - Process for preparing voriconazole Source: Google Patents URL

Sources

Application Note: Asymmetric Synthesis of (R)-2-Bromo-1-(2,6-difluorophenyl)ethanol

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Process Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The enantioselective reduction of α-haloketones is a critical transformation in pharmaceutical manufacturing, providing chiral building blocks for APIs such as azole antifungals, beta-adrenergic agonists, and targeted kinase inhibitors. The synthesis of (R)-2-Bromo-1-(2,6-difluorophenyl)ethanol from its corresponding ketone, 2-bromo-1-(2,6-difluorophenyl)ethanone, presents a unique set of stereoelectronic challenges:

-

Extreme Electrophilicity: The strongly electron-withdrawing 2,6-difluorophenyl ring makes the carbonyl carbon highly electrophilic, accelerating background (non-catalyzed) reduction which can severely erode enantiomeric excess (ee).

-

Steric Hindrance: The ortho-fluorine atoms create a rigid, sterically demanding pocket that requires highly selective catalyst architectures[1].

-

Product Instability (Epoxidation Risk): The resulting halohydrin contains both a nucleophilic hydroxyl group and an electrophilic α-carbon with a bromide leaving group. Under basic conditions, the product rapidly undergoes intramolecular cyclization to form an epibromohydrin derivative[2].

To overcome these challenges, this guide details the two most robust, industrially validated methodologies: Biocatalytic Ketoreductase (KRED) Reduction and Noyori Asymmetric Transfer Hydrogenation (ATH) .

Fig 1. Strategic pathways for the asymmetric reduction of the α-bromoketone.

Comparative Methodologies

Selecting the appropriate reduction pathway depends on scale, available infrastructure, and required ee. Below is a data-driven comparison of the three primary synthetic routes[3],[4].

| Methodology | Catalyst System | Hydride Source | Typical Yield | Enantiomeric Excess (ee) | E-Factor | Scalability |

| Biocatalytic (KRED) | Engineered Ketoreductase | Glucose / GDH | >95% | >99% | Low | Excellent |

| Noyori ATH | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH / NEt3 | 85–90% | 92–96% | Medium | High |

| CBS Reduction | (R)-MeCBS Catalyst | Borane (BH3-THF) | 80–85% | 85–92% | High | Moderate |

Expert Insight on Stereochemical Nomenclature: Due to Cahn-Ingold-Prelog (CIP) priority rules, the -CH₂Br group (priority 2) outranks the 2,6-difluorophenyl ring (priority 3). Therefore, the stereochemical outcome nomenclature is inverted compared to simple alkyl aryl ketones. To achieve the (R)-configuration, catalysts that typically deliver hydride to the Re-face of the ketone (such as (S,S)-TsDPEN or (R)-CBS) must be utilized.

Protocol A: Biocatalytic Reduction (KRED)

Engineered ketoreductases have revolutionized the asymmetric synthesis of chiral alcohols, offering unparalleled enantioselectivity (>99% ee) under mild, aqueous conditions[3].

Causality & Self-Validating Design

-

pH Control: Maintained strictly at 6.8 to optimize enzyme activity while preventing base-catalyzed epoxide formation.

-

Cofactor Regeneration: A Glucose/Glucose Dehydrogenase (GDH) system is used to recycle NADP⁺ to NADPH, driving the reaction to completion with minimal cofactor cost.

Step-by-Step Methodology

-

Buffer Preparation: Prepare a 100 mM potassium phosphate buffer. Adjust the pH to exactly 6.8 using 1M HCl or 1M NaOH.

-

System Assembly: To a jacketed reactor set to 30 °C, add 100 mL of the buffer, 10 g of D-glucose, 100 mg of NADP⁺, 200 mg of GDH, and 500 mg of the selected KRED enzyme (e.g., a variant optimized for bulky α-haloketones).

-

Substrate Addition: Dissolve 10 g of 2-bromo-1-(2,6-difluorophenyl)ethanone in 10 mL of DMSO. Add this solution dropwise to the reactor over 2 hours (fed-batch approach) to prevent substrate toxicity and enzyme inhibition.

-

Reaction Monitoring: Stir at 30 °C. Maintain pH at 6.8 via an autotitrator dosing 1M NaOH (glucose oxidation produces gluconic acid, which will lower the pH if unchecked).

-

Validation Check: Sample the reaction at 12 hours. Extract with ethyl acetate and analyze via Chiral HPLC. Proceed to workup when conversion >99%.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

For facilities lacking biocatalytic infrastructure, the Noyori ATH is the gold standard chemical approach[2].

Causality & Self-Validating Design

-

Azeotropic Hydride Source: A 5:2 mixture of Formic Acid and Triethylamine is used instead of isopropanol. The decomposition of formic acid into CO₂ gas renders the hydride transfer irreversible, preventing thermodynamic equilibration (racemization) of the highly electrophilic product.

-

Bifunctional Mechanism: The Ru-TsDPEN catalyst operates via a concerted outer-sphere mechanism, transferring a proton and a hydride simultaneously, which avoids the formation of high-energy alkoxide intermediates[5].

Fig 2. Metal-ligand bifunctional mechanism in Noyori Asymmetric Transfer Hydrogenation.

Step-by-Step Methodology

-

Catalyst Activation: Under an inert argon atmosphere, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM).

-

Azeotrope Addition: Add a pre-mixed, degassed solution of Formic Acid/Triethylamine (5:2 molar ratio, 5 equivalents of HCOOH relative to substrate). Stir for 15 minutes at room temperature to generate the active 18-electron Ru-H species.

-

Substrate Loading: Cool the reactor to 0 °C. Slowly add a solution of 2-bromo-1-(2,6-difluorophenyl)ethanone (1.0 equiv) in DCM.

-

Thermal Control: Maintain the reaction at 0 °C to 5 °C. Higher temperatures will increase the rate but degrade the ee due to the high reactivity of the difluorophenyl system.

-

Evolution Tracking: Monitor the reaction via TLC or GC-MS. The reaction is typically complete within 8–12 hours, indicated by the cessation of CO₂ bubbling.

Downstream Processing (DSP) & Analytical Validation

Regardless of the upstream synthesis method, the downstream processing must prioritize the stabilization of the α-bromohydrin.

Fig 3. Downstream processing workflow emphasizing pH control to prevent epoxide formation.

DSP Protocol

-

Quenching: Quench the reaction mixture with cold 1M Citric Acid or dilute HCl until the aqueous phase reaches pH 4.0–5.0. Critical: Never wash with saturated NaHCO₃ or NaOH, as this will immediately trigger the formation of 2-(2,6-difluorophenyl)oxirane.

-

Extraction: Extract the aqueous layer three times with Ethyl Acetate.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature <35 °C).

-

Purification: Purify via recrystallization from Hexane/Ethyl Acetate or silica gel chromatography.

Quality Control (QC) Parameters

-

Chiral HPLC: Chiralcel OD-H column; Mobile phase: Hexane/Isopropanol (95:5); Flow rate: 1.0 mL/min; UV detection at 254 nm. Ensure baseline separation of the (R) and (S) enantiomers.

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic methine proton (CH-OH) multiplet around δ 5.2 ppm, and the diastereotopic methylene protons (-CH₂Br) appearing as two distinct doublets of doublets around δ 3.6 and 3.8 ppm.

References

-

Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Chemical Communications (RSC Publishing) URL:[Link][3]

-

Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety PMC / National Institutes of Health URL:[Link][1]

-

Asymmetric Catalysis Using Aromatic Aldehydes as Chiral α-Alkoxyalkyl Anions Journal of the American Chemical Society URL:[Link][5]

Sources

- 1. Catalytic Enantioselective Addition of an Allyl Group to Ketones Containing a Tri-, a Di-, or a Monohalomethyl Moiety. Stereochemical Control Based on Distinctive Electronic and Steric Attributes of C–Cl, C–Br, and C–F Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(5-Chloropyridin-2-yl)ethanone|CAS 94952-46-2 [benchchem.com]

- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 4. 1-(2-Bromo-3-methoxyphenyl)ethanone | 1232407-19-0 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Scalable Production Methods for 2-Bromo-1-(2,6-difluorophenyl)ethanol: A Key Halohydrin Intermediate

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Protocol Guide

Introduction & Synthetic Strategy

The compound 2-bromo-1-(2,6-difluorophenyl)ethanol is a critical halohydrin building block in pharmaceutical development, most notably serving as a direct precursor to 2-(2,6-difluorophenyl)oxirane. This epoxide intermediate is heavily utilized in the synthesis of triazole antifungals and various CNS-active active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic steps. Here, we explore the mechanistic causality behind a scalable, two-step production route starting from commercially available 1-(2,6-difluorophenyl)ethanone [1]. The workflow is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure batch-to-batch reproducibility, chemoselectivity, and high yield.

Mechanistic Causality

-

Step 1: α-Bromination: The starting material, 1-(2,6-difluorophenyl)ethanone, undergoes acid-catalyzed enolization followed by electrophilic bromination. The strong electron-withdrawing inductive effect of the two ortho-fluorine atoms deactivates the aromatic ring, ensuring that bromination occurs exclusively at the α-carbon. We utilize N-Bromosuccinimide (NBS) with catalytic p-toluenesulfonic acid (pTSA) rather than liquid bromine (Br₂) to prevent over-bromination (dibromination) and to provide a safer, scalable solid-reagent handling profile[2].

-

Step 2: Carbonyl Reduction: The resulting 2-bromo-1-(2,6-difluorophenyl)ethanone is highly electrophilic due to the adjacent C–Br bond and the electron-poor aromatic ring. Reduction can be achieved via standard sodium borohydride (NaBH₄) for racemic mixtures, or via Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Ruthenium catalyst (Ru-TsDPEN) if a specific enantiomer (R or S) is required for chiral API synthesis [3].

Visualization: Synthetic Workflow

Synthetic workflow for 2-Bromo-1-(2,6-difluorophenyl)ethanol from commercial precursors.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered for scalability (100 g to multi-kg scale) and integrate rigorous IPCs to validate the reaction state before proceeding to the next unit operation.

Protocol A: Scalable α-Bromination

Objective: Synthesize 2-bromo-1-(2,6-difluorophenyl)ethanone.

-

Reactor Charging: Charge a jacketed glass reactor with 1-(2,6-difluorophenyl)ethanone (1.0 equiv) and acetonitrile (5 volumes).

-

Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.05 equiv). Causality: The acid protonates the carbonyl oxygen, lowering the activation energy for enol formation, which is the rate-determining step.

-

Temperature Control: Adjust internal temperature to 40°C.

-

Controlled Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) in 5 equal portions over 2 hours. Causality: Portion-wise addition controls the mild exotherm and maintains a low steady-state concentration of the bromonium ion, drastically reducing the formation of the α,α-dibromo impurity.

-

In-Process Control (IPC 1): Sample the reaction mixture after 3 hours. Analyze via HPLC (UV 254 nm). Validation Threshold: Proceed only when starting material is <2% Area Under Curve (AUC).

-

Workup & Isolation: Perform a solvent swap to Methyl tert-butyl ether (MTBE). Wash the organic layer sequentially with 5% aqueous Na₂S₂O₃ (to quench residual electrophilic bromine), water, and brine. Concentrate and crystallize by adding heptane to yield the intermediate as a crystalline solid.

Protocol B: Chemoselective Racemic Reduction

Objective: Synthesize racemic 2-bromo-1-(2,6-difluorophenyl)ethanol.

-

Reactor Charging: Dissolve 2-bromo-1-(2,6-difluorophenyl)ethanone (1.0 equiv) in Methanol (8 volumes).

-

Cryogenic Cooling: Cool the reactor to -10°C. Causality: This is the most critical parameter. Borohydride reduction generates an intermediate alkoxide. If the temperature exceeds 0°C, the alkoxide will act as an internal nucleophile, displacing the adjacent bromide to prematurely form the epoxide (Payne-type cyclization).

-

Hydride Addition: Add NaBH₄ (0.35 equiv) in small portions over 1 hour, strictly maintaining the internal temperature below 0°C.

-

In-Process Control (IPC 2): Analyze via HPLC. Validation Threshold: Intermediate ketone <1% AUC.

-

Quench: Slowly add 1N HCl dropwise until the pH reaches 5–6. Causality: Neutralizing the basic borate salts prevents base-catalyzed epoxide formation during the subsequent concentration step.

-

Isolation: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target halohydrin.

Protocol C: Asymmetric Transfer Hydrogenation (Chiral Alternative)

Objective: Synthesize enantiopure (R)- or (S)-2-bromo-1-(2,6-difluorophenyl)ethanol.

-

Catalyst Preparation: In a rigorously degassed reactor, combine 2-bromo-1-(2,6-difluorophenyl)ethanone (1.0 equiv), RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 equiv), and Dichloromethane (10 volumes).

-

Hydrogen Donor Addition: Add a 5:2 azeotropic mixture of Formic acid and Triethylamine (3.0 equiv). Causality: Formic acid serves as the hydride source, decomposing into CO₂ and H₂. The chiral Ru-complex ensures strict facial selectivity during hydride transfer to the carbonyl carbon [3].

-

Reaction: Stir at 25°C for 12–16 hours.

-

In-Process Control (IPC 3): Analyze via Chiral HPLC. Validation Threshold: Conversion >98%, Enantiomeric Excess (ee) >98%.

Data Presentation

Table 1: Reagent Stoichiometry and IPC Parameters for α-Bromination

| Reagent / Parameter | Function | Equivalents / Value | IPC / Validation Metric |

| 1-(2,6-difluorophenyl)ethanone | Starting Material | 1.0 eq | Baseline for conversion |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 eq | Controlled addition to avoid dibromination |

| p-Toluenesulfonic acid | Enolization Catalyst | 0.05 eq | N/A |

| Temperature | Kinetic Control | 40°C | Maintain ±2°C during addition |

| HPLC Monitoring (IPC 1) | Reaction Completion | N/A | <2% AUC starting material |

Table 2: Comparison of Reduction Strategies (Step 2)

| Parameter | Racemic Reduction (Protocol B) | Asymmetric Transfer Hydrogenation (Protocol C) |

| Reagent | NaBH₄ | Formic Acid / Triethylamine |

| Catalyst | None | RuCl(p-cymene)[(R,R)-TsDPEN] |

| Temperature | -10°C to 0°C (Strict) | 25°C (Ambient) |

| Reaction Time | 1–2 Hours | 12–16 Hours |

| Stereochemical Outcome | Racemic (50:50 R/S) | Enantiopure (>98% ee) |

| Primary Risk Factor | Premature epoxide formation if temp >0°C | Catalyst deactivation by oxygen/moisture |

References

-

National Institutes of Health (PubMed). (2005). Asymmetric transfer hydrogenation of ketones catalyzed by hydrophobic metal-amido complexes in aqueous micelles and vesicles. J Org Chem. 70(23):9424-9. Retrieved from[Link]

Application Note: A Detailed Protocol for the Synthesis of Triazole Antifungal Precursors using 2-Bromo-1-(2,6-difluorophenyl)ethanol

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Bromo-1-(2,6-difluorophenyl)ethanol as a critical intermediate in the synthesis of triazole antifungal agents. We delve into the core chemical principles, present detailed, step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting. The guide focuses on a robust two-step synthetic pathway involving an intramolecular SN2 cyclization to form a key oxirane intermediate, followed by its nucleophilic ring-opening with 1,2,4-triazole. This process yields a core structure analogous to highly successful antifungal drugs like fluconazole. Visual diagrams of the workflow and reaction mechanisms are provided to enhance understanding, along with tabulated data for practical laboratory execution.

Introduction: The Enduring Importance of Triazole Antifungals

Triazole-based compounds represent a cornerstone of modern antifungal therapy, with agents like fluconazole, voriconazole, and itraconazole being indispensable in treating a wide spectrum of fungal infections.[1][2] The rise of invasive fungal diseases, particularly in immunocompromised populations, underscores the continued need for efficient and scalable synthetic routes to these life-saving drugs and their next-generation analogs.[3]

Mechanism of Action: Targeting Fungal Ergosterol Synthesis The efficacy of triazole antifungals stems from their highly specific mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. By binding to the heme iron in the active site of CYP51, triazoles disrupt the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and ultimately, fungal cell death.[4][5]

The Pharmacophoric Significance of the Difluorophenyl Moiety The 2,4-difluorophenyl group is a hallmark of many second-generation triazole antifungals, including fluconazole and voriconazole.[5][6][7][8][9][10][11][12][13] This structural motif is crucial for potent antifungal activity, enhancing the compound's binding affinity to the target enzyme and improving its metabolic stability and pharmacokinetic profile.[5][14][15] While this guide focuses on the 2,6-difluorophenyl isomer, the synthetic principles are directly applicable to the more common 2,4-difluorophenyl scaffold.

2-Bromo-1-(2,6-difluorophenyl)ethanol serves as a highly valuable and versatile starting material for constructing the core of these antifungal agents. Its vicinal bromo- and hydroxyl- functionalities are perfectly poised for conversion into the reactive epoxide intermediate required for introducing the essential triazole ring.

Core Synthetic Strategy & Mechanism

The conversion of 2-Bromo-1-(2,6-difluorophenyl)ethanol into the desired triazole product is elegantly achieved through a two-step sequence. This strategy is predicated on fundamental principles of organic reactivity, ensuring high efficiency and control.

Caption: Overall Synthetic Workflow.

Step 1: Intramolecular SN2 Cyclization to Form the Oxirane (Epoxide) This initial step is a classic example of the Williamson ether synthesis, applied in an intramolecular fashion. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of the bromohydrin.[16][17] This creates a potent nucleophile, the alkoxide ion. The alkoxide then immediately attacks the adjacent carbon atom bearing the bromine atom in an SN2 displacement.[16][18] The reaction geometry requires the alkoxide to attack from the side opposite to the bromine leaving group (backside attack), resulting in the formation of a strained, three-membered oxirane ring.[19] The relief of ring strain in the subsequent step provides a thermodynamic driving force for the overall reaction sequence.

Step 2: Nucleophilic Ring-Opening of the Oxirane The highly strained epoxide ring is an excellent electrophile.[19] In the second step, the sodium salt of 1,2,4-triazole, a powerful nitrogen-based nucleophile, attacks one of the two carbons of the epoxide ring.[20][21] This attack also proceeds via an SN2 mechanism, forcing the ring to open and relieving the inherent strain.[22] The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide, leading to a specific regioisomer. An aqueous workup then protonates the newly formed alkoxide to yield the final hydroxyl group of the target molecule.

Caption: Core Reaction Mechanisms.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of 2-(2,6-Difluorophenyl)oxirane (Intermediate 2)

-

Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Bromo-1-(2,6-difluorophenyl)ethanol (1 ) (11.85 g, 50 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 55 mmol) portion-wise over 20 minutes. Caution: NaH reacts violently with water and generates hydrogen gas.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-(2,6-Difluorophenyl)oxirane (2 ) as an oil. This intermediate is often used directly in the next step without further purification.

Protocol 3.2: Synthesis of 1-(2,6-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (Final Product 3)

-

Preparation: In a separate 250 mL flask, add 1H-1,2,4-triazole (4.14 g, 60 mmol) to 80 mL of anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion, 2.4 g, 60 mmol) portion-wise to form the sodium salt of triazole. Stir for 30 minutes at room temperature.

-

Reagent Addition: Dissolve the crude 2-(2,6-Difluorophenyl)oxirane (2 ) from the previous step (~50 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the triazole salt suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring by TLC until the epoxide spot disappears.

-

Work-up: Cool the mixture to room temperature and pour it into 400 mL of ice-cold water. A precipitate will often form. Stir for 30 minutes to allow for complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Protocol 3.3: Purification and Characterization

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water or ethyl acetate/hexane, to yield pure 1-(2,6-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (3 ).

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and isomeric purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared Spectroscopy (IR): To identify key functional groups (e.g., -OH stretch, C-F stretch).

-

Data Summary & Expected Results

The following tables provide a summary of the reagents and expected outcomes for a typical lab-scale synthesis.

Table 1: Reagent and Reaction Condition Summary

| Step | Key Reagents | Base | Solvent | Temperature | Time (h) |

|---|---|---|---|---|---|

| 1: Epoxidation | 2-Bromo-1-(2,6-difluorophenyl)ethanol | NaH (1.1 eq) | Anhydrous THF | 0 °C to RT | 2 - 4 |

| 2: Triazole Addition | 2-(2,6-Difluorophenyl)oxirane, 1,2,4-Triazole | NaH (1.2 eq) | Anhydrous DMF | 80 - 90 °C | 6 - 8 |

Table 2: Expected Yield and Purity

| Product | Typical Yield (%) | Purity (after recrystallization) | Appearance |

|---|

| Compound 3 | 75-85% (over two steps) | >98% | White to off-white crystalline solid |

Senior Scientist Insights: Troubleshooting and Optimization

-

Choice of Base: While sodium hydride is highly effective for epoxidation, its pyrophoric nature requires careful handling. Alternative, less hazardous bases like potassium carbonate (K₂CO₃) in a polar solvent like acetonitrile can also be used, though they may require longer reaction times or higher temperatures.[21]

-